molecular formula C10H20ClNO2S B13247807 Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride

Cat. No.: B13247807
M. Wt: 253.79 g/mol
InChI Key: CJZKALWYYFKVET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride involves multiple steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C10H20ClNO2S

Molecular Weight

253.79 g/mol

IUPAC Name

methyl 2-(2-piperidin-4-ylethylsulfanyl)acetate;hydrochloride

InChI

InChI=1S/C10H19NO2S.ClH/c1-13-10(12)8-14-7-4-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H

InChI Key

CJZKALWYYFKVET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCC1CCNCC1.Cl

Origin of Product

United States

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